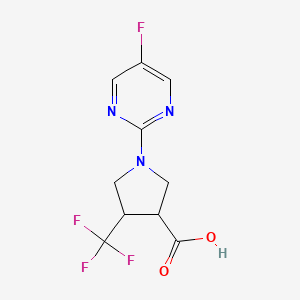
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as FTCP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammation.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid and related compounds have significant roles in the synthesis of various antibacterial agents. For instance, a study by Stefancich et al. (1985) describes the synthesis of a related compound, highlighting its potent activity against both gram-positive and gram-negative bacteria, superior to that of several unfluorinated compounds and even some fluorinated ones (Stefancich et al., 1985).
Role in Process Development of Antifungal Agents
The compound also plays a crucial role in the process development of antifungal agents. A study by Butters et al. (2001) discusses its use in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The study elaborates on the diastereocontrol of the reaction involving a derivative of 1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, which is critical for the synthesis of Voriconazole (Butters et al., 2001).
Development of P2X7 Antagonist Clinical Candidates
In the field of mood disorder treatment, the compound has been integral in the development of P2X7 antagonists. Chrovian et al. (2018) describe the synthesis of novel compounds containing this chemical structure, which showed promising results for advancing into phase I clinical trials for mood disorder treatment (Chrovian et al., 2018).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of other fluorinated compounds with high broad-spectrum antibacterial activities, as explored in various studies. For example, Chu et al. (1986) synthesized derivatives characterized by a fluorine atom and substituted amino groups, showing excellent in vitro and in vivo antibacterial potency (Chu et al., 1986).
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSVJVJREBUJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=C(C=N2)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

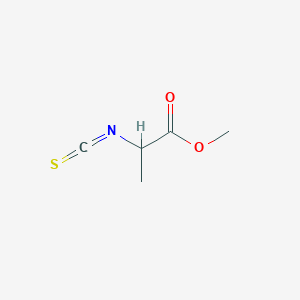
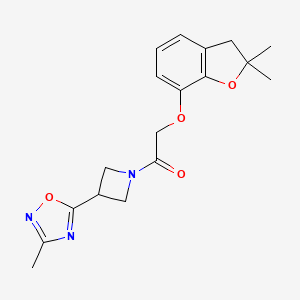
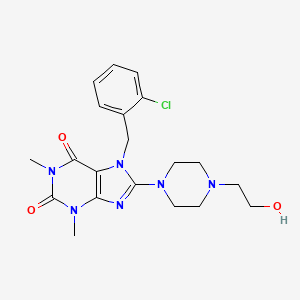
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
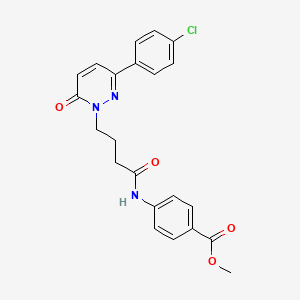
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
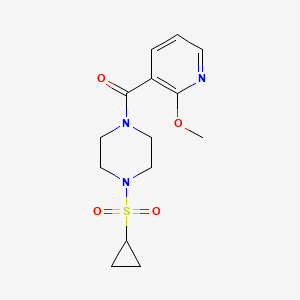
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)
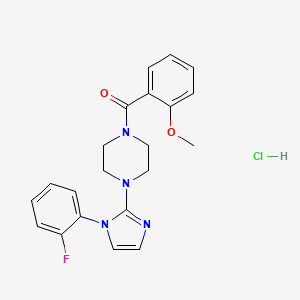
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)
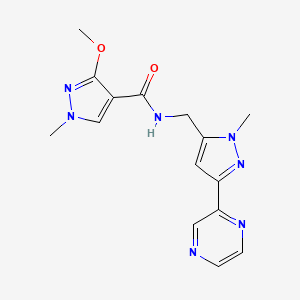
![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)